molecular formula C18H18N4O3 B11662642 N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11662642
M. Wt: 338.4 g/mol
InChI Key: DRDUEDBZSVLIEB-XDHOZWIPSA-N
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Description

N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: (E)-1-(4-methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

Preparation Methods

The synthesis of this compound involves a reaction between equimolar quantities of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine. The reaction takes place in ethanol with concentrated hydrochloric acid as a catalyst under reflux for 2 hours. The resulting product is 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine, which is then purified by crystallization using dimethylformamide, yielding the title heterocycle in a 95% yield .

Chemical Reactions Analysis

This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions contribute to its diverse applications.

Scientific Research Applications

    Medicinal Chemistry: Its unique structure may lead to novel drug candidates.

    Biological Studies: Investigating its effects on cellular pathways and biological targets.

    Industry: Possible use in materials science or catalysis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H18N4O3/c1-11-4-9-17(25-11)15-10-16(21-20-15)18(23)22-19-12(2)13-5-7-14(24-3)8-6-13/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-12+

InChI Key

DRDUEDBZSVLIEB-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=C(C=C3)OC

Origin of Product

United States

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